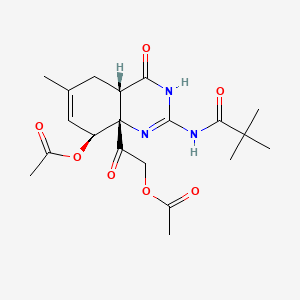
Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)- is a complex organic compound with a unique structure This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including acylation, cyclization, and functional group modifications. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may exhibit bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be developed as pharmaceuticals for the treatment of various diseases. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and oxo groups may play a role in binding to these targets, leading to changes in their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Methyl-4-oxo-3,4-dihydroquinazoline
- 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of acetyloxy groups and the hexahydroquinazolinyl core provide unique chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Numéro CAS |
86971-05-3 |
|---|---|
Formule moléculaire |
C20H27N3O7 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[2-[(4aS,8S,8aS)-8-acetyloxy-2-(2,2-dimethylpropanoylamino)-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8a-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C20H27N3O7/c1-10-7-13-16(27)21-18(22-17(28)19(4,5)6)23-20(13,14(26)9-29-11(2)24)15(8-10)30-12(3)25/h8,13,15H,7,9H2,1-6H3,(H2,21,22,23,27,28)/t13-,15+,20-/m1/s1 |
Clé InChI |
NYAKVSWFXWACKR-IAMHBRQHSA-N |
SMILES isomérique |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
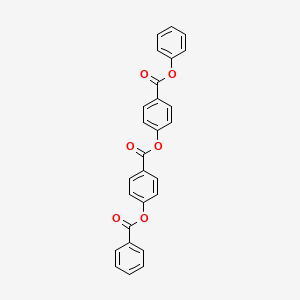


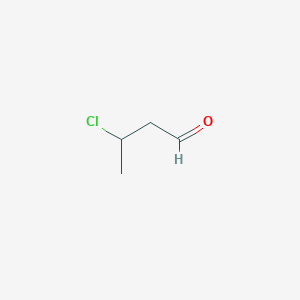
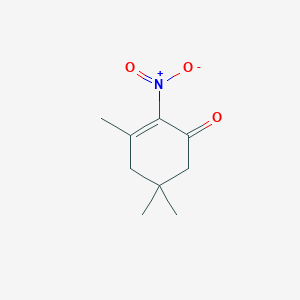
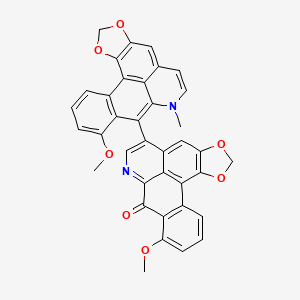
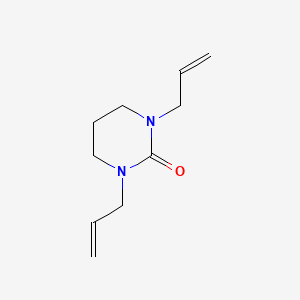

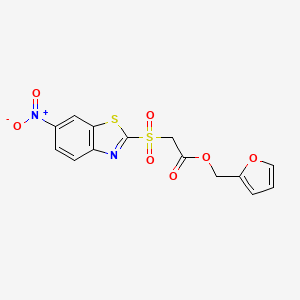
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)


